molecular formula C18H23BN2O4 B1449986 1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874299-16-8

1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1449986
CAS No.: 874299-16-8
M. Wt: 342.2 g/mol
InChI Key: ODMTZBFGNYBFMZ-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H23BN2O4 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)13-7-5-8-14(11-13)21-16(22)20-12-15-9-6-10-23-15/h5-11H,12H2,1-4H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMTZBFGNYBFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-16-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23BN2O4C_{18}H_{23}BN_{2}O_{4} with a molecular weight of 342.21 g/mol. The structure includes a furan moiety and a boron-containing dioxaborolane ring that may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H23BN2O4
Molecular Weight342.21 g/mol
CAS Number874299-16-8
Purity95%

Research indicates that compounds featuring a boronic acid functional group can act as antagonists of chemokine receptors such as CXCR1 and CXCR2. These receptors are crucial in inflammatory responses and cancer progression. For instance, studies have shown that certain boronic acid derivatives inhibit calcium flux in human polymorphonuclear cells (PMNs), which is a key signaling event in inflammation .

Case Study: CXCR Antagonism

In a study evaluating noncompetitive antagonists of CXCR1 and CXCR2, compounds similar to our target exhibited significant inhibition of chemokine-induced calcium flux in PMNs. The IC50 values for these compounds ranged from 38 nM to 60 nM . This suggests that this compound may possess similar properties.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects and anti-inflammatory potential of the compound. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines while promoting apoptosis through caspase activation pathways.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)10
HCT116 (Colon Cancer)12

In Vivo Studies

In vivo models have also been employed to evaluate the anti-inflammatory effects of the compound. In murine models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Pharmacological Implications

The dual action on chemokine receptors and potential cytotoxic effects on cancer cells suggest that this compound could be a promising candidate for further development as an anti-inflammatory or anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
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1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.